Histargin has been reported in Streptomyces roseoviridis with data available.
from Streptomyces roseoviridis; structure given in first source
Histargin
CAS No.: 93361-66-1
Cat. No.: VC0529969
Molecular Formula: C14H25N7O4
Molecular Weight: 355.39 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93361-66-1 |
|---|---|
| Molecular Formula | C14H25N7O4 |
| Molecular Weight | 355.39 g/mol |
| IUPAC Name | (2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C14H25N7O4/c15-14(16)20-3-1-2-10(12(22)23)18-4-5-19-11(13(24)25)6-9-7-17-8-21-9/h7-8,10-11,18-19H,1-6H2,(H,17,21)(H,22,23)(H,24,25)(H4,15,16,20)/t10-,11-/m0/s1 |
| Standard InChI Key | LLPMPMKLOHAIMY-QWRGUYRKSA-N |
| Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)O)NCCN[C@@H](CCCN=C(N)N)C(=O)O |
| Canonical SMILES | C1=C(NC=N1)CC(C(=O)O)NCCNC(CCCN=C(N)N)C(=O)O |
| Appearance | Solid powder |
Introduction
Structural Characterization of Histargin
Molecular Architecture
Histargin (C₁₄H₂₅N₇O₄) is a dipeptide-like molecule featuring a histidine moiety linked to an arginine analog via an ethylenediamine bridge. Its IUPAC name, (2S)-2-[2-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]ethylamino]-5-(diaminomethylideneamino)pentanoic acid, reflects its stereochemical complexity . Key structural attributes include:
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Stereochemistry: Two chiral centers at the C2 and C1 positions confer (S) configurations, critical for its biological activity .
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Functional Groups: A carboxyl group, imidazole ring, and guanidino group enable interactions with metalloproteases .
Table 1: Key Physicochemical Properties of Histargin
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 355.39 g/mol | |
| Hydrogen Bond Donors | 7 | |
| Hydrogen Bond Acceptors | 8 | |
| Solubility | Water-soluble | |
| Storage Conditions | -20°C (stable) |
Spectroscopic Confirmation
The structure of Histargin was elucidated through nuclear magnetic resonance (NMR) and mass spectrometry, confirming the (S) configurations and connectivity of its side chains . The imidazole ring (δ 7.6–8.1 ppm in ¹H NMR) and guanidino group (δ 3.1–3.3 ppm) are pivotal for its bioactive conformation .
Synthesis and Production
Microbial Fermentation
Histargin is natively produced by Streptomyces roseoviridis MF118-A5 through a non-ribosomal peptide synthetase (NRPS) pathway. Industrial-scale production utilizes optimized fermentation reactors (20–100 KL capacity) to achieve yields >98% purity .
Chemical Synthesis
A novel synthetic route employs sequential N-alkylation reactions to prevent side-product formation :
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Step 1: Alkylation of L-histidine ethyl ester with 1,2-dibromoethane.
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Step 2: Coupling with N⁵-guanylated norvaline via carbodiimide-mediated amidation.
Enzymatic Inhibition and Mechanism
Target Enzymes
Histargin selectively inhibits metalloproteases through chelation of active-site zinc ions. Key targets include:
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Carboxypeptidase B (Ki = 0.8 nM): Potent inhibition via guanidino-zinc coordination .
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Carboxypeptidase A (Ki = 12 nM): Weaker interaction due to steric hindrance .
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Angiotensin-Converting Enzyme (Ki = 3.5 nM): Competitive inhibition at the Zn²⁺ site .
Table 2: Inhibitory Activity of Histargin Against Proteases
| Enzyme | Inhibition Constant (Ki) | Biological Role |
|---|---|---|
| Carboxypeptidase B | 0.8 nM | Peptide hormone processing |
| Carboxypeptidase A | 12 nM | Digestive protease |
| Angiotensin-Converting Enzyme | 3.5 nM | Blood pressure regulation |
Structural Basis of Inhibition
The imidazole and guanidino groups coordinate Zn²⁺ in the enzyme active site, while the ethylenediamine bridge stabilizes hydrophobic interactions with subsites S1' and S2' . Molecular dynamics simulations reveal a binding free energy of -9.2 kcal/mol, underscoring its high affinity .
Challenges and Future Directions
While Histargin’s in vitro efficacy is well-established, in vivo stability and bioavailability require optimization. Its short plasma half-life (t₁/₂ = 1.2 h in rats) limits therapeutic use . Strategies under investigation include:
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